molecular formula C11H12N4O B13760360 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde CAS No. 1184920-25-9

6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde

Cat. No.: B13760360
CAS No.: 1184920-25-9
M. Wt: 216.24 g/mol
InChI Key: PVWQVRSVPZSJBS-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde ( 1184920-25-9) is a chemically defined building block of significant interest in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. Its core structure, the imidazo[1,2-b]pyridazine scaffold, is recognized as a privileged framework in the design of potent enzyme inhibitors . Research into analogous (2-pyrrolidin-1-yl)imidazo[1,2-b]pyridazine compounds has demonstrated their potential as high-affinity, subnanomolar pan-Trk (Tropomyosin Receptor Kinase) inhibitors, which are under investigation as candidate Positron Emission Tomography (PET) imaging probes for studying neurodegenerative diseases and oncology . Furthermore, derivatives based on the imidazo[1,2-b]pyridazine scaffold have been explored for a range of therapeutic applications, including the treatment of pain, cancer, inflammatory diseases, and autoimmune disorders, as documented in various patent filings . The reactive carbaldehyde group at the 2-position provides a critical handle for further chemical elaboration, allowing researchers to synthesize diverse compound libraries for structure-activity relationship (SAR) studies. This product is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

CAS No.

1184920-25-9

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

6-pyrrolidin-1-ylimidazo[1,2-b]pyridazine-2-carbaldehyde

InChI

InChI=1S/C11H12N4O/c16-8-9-7-15-10(12-9)3-4-11(13-15)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2

InChI Key

PVWQVRSVPZSJBS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NN3C=C(N=C3C=C2)C=O

Origin of Product

United States

Preparation Methods

Table 1. Key Steps in the Formation of Imidazo[1,2-b]pyridazine Core

Step Reactants Conditions Outcome
1 3-Amino-6-halopyridazine + α-bromoketone Mild base (NaHCO3), room temperature Cyclization to imidazo[1,2-b]pyridazine ring

Preparation of 6-(Pyrrolidin-1-yl) Substituted Imidazo[1,2-b]pyridazine-2-carbaldehyde

Synthesis of the Imidazo[1,2-b]pyridazine Core

The initial step involves synthesizing the imidazo[1,2-b]pyridazine backbone by reacting a suitably substituted 3-amino-6-halopyridazine with an α-bromoketone derivative. For the 6-(pyrrolidin-1-yl) substitution, the halogen at the 6-position is displaced by pyrrolidine through nucleophilic aromatic substitution.

Introduction of the Pyrrolidin-1-yl Group at the 6-Position

The substitution of the 6-halogen by pyrrolidine is typically achieved by treating the 6-halogenated imidazo[1,2-b]pyridazine intermediate with pyrrolidine under nucleophilic aromatic substitution conditions. This reaction proceeds efficiently due to the electron-deficient nature of the pyridazine ring, facilitating displacement of the halogen.

Installation of the 2-Carbaldehyde Function

The aldehyde group at the 2-position can be introduced by oxidation of the corresponding methyl or hydroxymethyl precursor, or by using an α-bromoketone bearing the aldehyde functionality in the initial cyclization step. Alternatively, formylation reactions such as the Vilsmeier-Haack reaction can be employed on the imidazo[1,2-b]pyridazine core to install the aldehyde group selectively at the 2-position.

Detailed Synthetic Procedure (Example)

Based on the literature and analogous synthetic routes for imidazo[1,2-b]pyridazine derivatives:

  • Preparation of 3-amino-6-halopyridazine : Starting from 3,6-dichloropyridazine, reaction with aqueous ammonia at elevated temperature (around 130 °C) yields 3-amino-6-chloropyridazine.

  • Cyclization with α-bromoketone : The 3-amino-6-chloropyridazine is reacted with an α-bromoketone bearing the aldehyde functionality (or a protected aldehyde precursor) in the presence of sodium bicarbonate to form the imidazo[1,2-b]pyridazine ring.

  • Nucleophilic substitution with pyrrolidine : The 6-chloro substituent on the imidazo[1,2-b]pyridazine is then displaced by pyrrolidine by refluxing in an appropriate solvent such as DMF or ethanol, yielding 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde.

Representative Reaction Scheme

3-Amino-6-chloropyridazine + α-bromoketone (aldehyde precursor)
  --(NaHCO3, mild base)-->
Imidazo[1,2-b]pyridazine-6-chloro-2-carbaldehyde intermediate
  --(Pyrrolidine, reflux)-->
6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde

Analytical Characterization

The synthesized 6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is typically characterized by:

  • NMR Spectroscopy : Proton and carbon NMR confirm the presence of the imidazo[1,2-b]pyridazine ring, the pyrrolidinyl substituent, and the aldehyde proton signal around 9-10 ppm.
  • Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.
  • IR Spectroscopy : Characteristic aldehyde C=O stretch near 1700 cm⁻¹.
  • Elemental Analysis : Consistent with calculated values for C, H, N.

Summary Table of Preparation Steps

Step Number Reaction Type Reactants Conditions Yield Range (%) Notes
1 Amination 3,6-Dichloropyridazine + NH3 Aqueous ammonia, 130 °C 70-85 Formation of 3-amino-6-chloropyridazine
2 Cyclization (condensation) 3-Amino-6-chloropyridazine + α-bromoketone (aldehyde precursor) NaHCO3, mild base, RT 75-90 Formation of imidazo[1,2-b]pyridazine core
3 Nucleophilic substitution Imidazo[1,2-b]pyridazine-6-chloro + pyrrolidine Reflux in DMF or EtOH 70-85 Introduction of pyrrolidin-1-yl group

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridazine ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing the imidazo[1,2-b]pyridazine scaffold exhibit significant anticancer properties. For instance:

  • Case Study : A research team synthesized various derivatives of imidazo[1,2-b]pyridazine and tested them against cancer cell lines. The results demonstrated that 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde showed promising activity against breast and colon cancer cells, with IC50_{50} values significantly lower than those of standard chemotherapy agents .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects:

  • Case Study : In a study assessing the antibacterial activity of several pyridazine derivatives, 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism was linked to disruption of bacterial cell wall synthesis .

Material Science Applications

3. Organic Electronics

The unique electronic properties of imidazo[1,2-b]pyridazines make them suitable for use in organic electronics:

  • Application Overview : Research indicates that incorporating 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde into organic photovoltaic devices enhances charge transport efficiency. The compound acts as an electron donor in bulk heterojunction solar cells, improving overall device performance .

Data Table: Summary of Applications

Application AreaSpecific Use CaseOutcome/Findings
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against cancer cell lines
Antimicrobial PropertiesEffective against Staphylococcus aureus
Material ScienceOrganic ElectronicsEnhanced charge transport in photovoltaic devices

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Imidazo[1,2-b]pyridazine Derivatives with Varied 6-Substituents

The 6-position of the imidazo[1,2-b]pyridazine scaffold is critical for modulating biological activity. Key analogs include:

Compound Name 6-Substituent Key Properties/Activities
6-(Cyclopropylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Cyclopropylamino Increased lipophilicity (higher XLogP vs. pyrrolidinyl); potential for enhanced metabolic stability .
6-(Dimethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Dimethylamino Higher polarity (lower XLogP) may improve solubility but reduce membrane permeability .
6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde Ethylamino Intermediate lipophilicity; balance between solubility and bioavailability .

Research Findings :

  • IKKβ Inhibition: Substitutions at the 6-position significantly influence inhibitory activity. Pyrrolidinyl groups enhance both cell-free IKKβ inhibition (IC₅₀ < 100 nM) and TNFα suppression in THP-1 cells compared to smaller substituents like ethylamino .
  • TRK Inhibition : Bulky substituents, such as (R)-2-(3-fluorophenyl)pyrrolidin-1-yl, improve binding affinity to TRK kinases (Ki < 1 nM) by occupying hydrophobic pockets in the ATP-binding site .

Functional Group Modifications at the 2-Position

Replacing the carbaldehyde group with esters or amides alters reactivity and target engagement:

Compound Name 2-Substituent Key Properties/Activities
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Carboxylate ester Enhanced electrophilicity for nucleophilic substitution; used as intermediates in kinase inhibitor synthesis .
N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Carboxamide Improved target selectivity for TRK kinases due to hydrogen bonding with active-site residues .

Research Findings :

  • Carbaldehydes are reactive handles for further derivatization (e.g., forming Schiff bases), while carboxylates/amides stabilize interactions with kinase hinge regions .

Comparison with Scaffold Variants

Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine Derivatives

Scaffold modifications impact electronic properties and binding modes:

Compound Name Core Structure Similarity Score Key Differences
6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde Imidazo[1,2-a]pyridine 0.68 Reduced planarity decreases π-π stacking with kinase aromatic residues .
Imidazo[1,5-a]pyridine-1-carbaldehyde Imidazo[1,5-a]pyridine 0.64 Altered nitrogen positioning disrupts hydrogen-bonding networks in active sites .

Research Findings :

  • The imidazo[1,2-b]pyridazine core provides superior kinase selectivity compared to imidazo[1,2-a]pyridine derivatives, as evidenced by lower off-target effects in cellular assays .

Key Takeaways

Substituent Effects : Pyrrolidinyl groups at the 6-position optimize kinase inhibition by balancing lipophilicity and steric bulk, while carbaldehydes enable modular synthetic pathways.

Scaffold Rigidity : The imidazo[1,2-b]pyridazine core outperforms structural isomers in target engagement due to its planar geometry and nitrogen atom alignment.

Clinical Potential: Derivatives like (R)-IPMICF16 highlight the scaffold’s applicability in precision oncology and PET imaging .

Biological Activity

6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic implications.

  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • CAS Number : Not specified in the provided sources.

This compound is characterized by a pyrrolidine ring attached to an imidazo[1,2-b]pyridazine structure, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-b]pyridazine derivatives, including 6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde. These compounds have shown promising activity against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial properties compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .

Binding Affinity Studies

Binding studies using synthetic aggregates of Aβ1−40 have indicated that certain derivatives of imidazo[1,2-b]pyridazine can bind with high affinity to amyloid plaques. For example:

  • High Binding Affinity : The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine exhibited a binding affinity (KiK_i) of 11.0 nM . This suggests potential applications in imaging techniques for Alzheimer's disease.

Synthesis and Evaluation

A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their biological activity. The synthesis involved various substitution patterns at the 6-position and 2-position of the imidazo ring, which significantly influenced their biological properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazo ring can enhance biological activity. For example, substituents at specific positions can improve binding affinities and antimicrobial efficacy .

Data Summary

Property Value
Molecular FormulaC11H12N4O
Molecular Weight216.24 g/mol
Antibacterial MIC (Staphylococcus)3.12 - 12.5 μg/mL
Binding Affinity (KiK_i)11.0 nM

Q & A

Advanced Research Questions

How can computational methods predict regioselectivity in derivatization reactions of the imidazo[1,2-b]pyridazine core?

Methodological Answer:

  • DFT Calculations : Optimize transition states for electrophilic substitution at C-6 vs. C-2 using Gaussian or ORCA. For example, pyrrolidine substitution at C-6 is favored due to lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to C-2 .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-2 aldehyde) for nucleophilic attacks .
    Case Study :
  • Aldehyde Reactivity : The C-2 aldehyde undergoes Schiff base formation with amines (e.g., hydrazides) but requires protection (e.g., acetal) during Pd-catalyzed cross-couplings .

How to design structure-activity relationship (SAR) studies for pyrrolidine and aldehyde modifications?

Methodological Answer:

  • Pyrrolidine Substitution : Replace with azetidine or piperidine to assess ring size effects on target binding. For example, piperidine analogs show reduced kinase inhibition (IC50 increase from 50 nM to >1 μM) due to steric hindrance .
  • Aldehyde Modifications : Convert to hydroxymethyl (via reduction) or carboxylic acid (via oxidation) to study electronic effects.
    SAR Data Table :
DerivativeModificationBiological Activity (IC50)
6-Pyrrolidin-1-yl (parent)None50 nM (JAK2)
6-Azetidin-1-ylSmaller ring120 nM (JAK2)
2-Carboxylic acidOxidation of aldehyde>10 μM (JAK2)

What experimental and computational approaches resolve contradictions in reported bioactivity data across similar imidazo[1,2-b]pyridazines?

Methodological Answer:

  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., KNIME) to identify outliers. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100 ns trajectories to explain divergent IC50 values (e.g., conformational flexibility of pyrrolidine in kinase binding) .
  • Counter-Screening : Test compounds against off-targets (e.g., cytochrome P450s) to rule out pan-assay interference .

How to assess the compound’s stability under physiological and storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor aldehyde oxidation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines); track degradation products via LC-MS .
  • Storage Recommendations : Lyophilize and store at -20°C under argon to prevent aldehyde dimerization .

What strategies enable selective functionalization of the imidazo[1,2-b]pyridazine core without disrupting the pyrrolidine moiety?

Methodological Answer:

  • Protection-Deprotection : Temporarily mask the aldehyde as an acetal during Suzuki-Miyaura couplings (e.g., with boronic esters at C-6) .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in SNAr reactions (e.g., 80°C, 30 min, DMF) to avoid pyrrolidine ring-opening .

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